molecular formula C21H22F3N5OS B2701522 3-(6-Cyclopropylimidazo[2,1-b]thiazol-3-yl)-1-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)propan-1-one CAS No. 1396852-10-0

3-(6-Cyclopropylimidazo[2,1-b]thiazol-3-yl)-1-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)propan-1-one

Cat. No.: B2701522
CAS No.: 1396852-10-0
M. Wt: 449.5
InChI Key: BANTYRFUMQTUII-UHFFFAOYSA-N
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Description

3-(6-Cyclopropylimidazo[2,1-b]thiazol-3-yl)-1-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)propan-1-one is a complex organic compound featuring a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Cyclopropylimidazo[2,1-b]thiazol-3-yl)-1-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)propan-1-one typically involves multiple steps:

    Formation of the Imidazo[2,1-b]thiazole Core: This step often starts with the cyclization of a thiazole derivative with an appropriate imidazole precursor under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagents.

    Attachment of the Piperazine Moiety: The piperazine ring is typically introduced through nucleophilic substitution reactions, where a halogenated precursor reacts with piperazine.

    Incorporation of the Trifluoromethylpyridine Group: This step involves coupling reactions, such as Suzuki or Stille coupling, to attach the pyridine ring with a trifluoromethyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and piperazine moieties, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the imidazo[2,1-b]thiazole core using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine and pyridine rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the piperazine or pyridine rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of complex heterocycles in various chemical reactions.

Biology

Biologically, the compound is investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound is explored for its potential therapeutic effects. Its ability to interact with specific biological pathways could make it useful in treating diseases such as cancer, neurological disorders, and infectious diseases.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-(6-Cyclopropylimidazo[2,1-b]thiazol-3-yl)-1-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    3-(6-Cyclopropylimidazo[2,1-b]thiazol-3-yl)-1-(4-(5-methylpyridin-2-yl)piperazin-1-yl)propan-1-one: Similar structure but with a methyl group instead of a trifluoromethyl group.

    3-(6-Cyclopropylimidazo[2,1-b]thiazol-3-yl)-1-(4-(5-chloropyridin-2-yl)piperazin-1-yl)propan-1-one: Similar structure but with a chlorine atom instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 3-(6-Cyclopropylimidazo[2,1-b]thiazol-3-yl)-1-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)propan-1-one imparts unique electronic properties, making it more lipophilic and potentially enhancing its ability to cross biological membranes. This could result in improved bioavailability and efficacy compared to similar compounds without the trifluoromethyl group.

Properties

IUPAC Name

3-(6-cyclopropylimidazo[2,1-b][1,3]thiazol-3-yl)-1-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F3N5OS/c22-21(23,24)15-3-5-18(25-11-15)27-7-9-28(10-8-27)19(30)6-4-16-13-31-20-26-17(12-29(16)20)14-1-2-14/h3,5,11-14H,1-2,4,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BANTYRFUMQTUII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN3C(=CSC3=N2)CCC(=O)N4CCN(CC4)C5=NC=C(C=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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